molecular formula C14H18O6 B2761482 Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate CAS No. 85977-51-1

Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate

Cat. No. B2761482
CAS RN: 85977-51-1
M. Wt: 282.292
InChI Key: XPKRDESWBQNMAQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate” is represented by the InChI code: 1S/C14H18O6/c1-9(13(15)17-3)19-11-5-7-12(8-6-11)20-10(2)14(16)18-4/h5-10H,1-4H3 . This compound has a molecular weight of 282.29 .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . The compound’s CAS Number is 85977-51-1 .

Scientific Research Applications

Herbicidal Applications

Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate and its derivatives have been studied for their herbicidal properties. Shimabukuro et al. (1978) found that dichlofop-methyl, a derivative, acts as a selective herbicide for controlling wild oat in wheat. It inhibits auxin-stimulated elongation in oat and wheat coleoptile segments and functions as an auxin antagonist. The metabolite, dichlofop, inhibits root growth in susceptible plants, suggesting different biological activities of the compound and its metabolite acting at different sites within a plant (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).

Catalytic Upgrading and Polymerization

The compound is also relevant in the field of catalytic upgrading of phenolic monomers. Zhang et al. (2014) studied the aqueous phase catalytic upgrading of phenolic monomers to hydrocarbons using catalysts like Pd/C combined with HZSM-5 zeolite, where eugenol, a lignin model compound containing a methoxy group, was used. This study highlights the relationship between the acidity of zeolites and the deoxygenation activities based on the hydrodeoxygenation of eugenol (Zhang, Xing, Song, Xin, Lin, Xing, & Li, 2014).

In the area of polymer science, Whelpley et al. (2022) explored the synthesis and styrene copolymerization of novel phenoxy ring-substituted isopropyl phenylcyanoacrylates. These acrylates, synthesized from phenoxy ring-substituted benzaldehydes, were copolymerized with styrene, demonstrating their potential in polymer chemistry (Whelpley, Zepeda, Schjerven, Rocus, & Kharas, 2022).

Antimicrobial and Antioxidant Applications

Davidson and Brandén (1981) discussed the antimicrobial activity of non-halogenated phenolic compounds, which includes derivatives of this compound. They reviewed the spectrum of antimicrobial activity of these compounds and their proposed mechanism of action (Davidson & Brandén, 1981).

Li and Seeram (2010) isolated phenolic compounds from maple syrup, which included derivatives of the chemical , and evaluated their antioxidant activities. This study highlights the potential of these compounds in contributing to the antioxidant properties of foods (Li & Seeram, 2010).

Environmental Impact Studies

Werner, Garratt, and Pigott (2012) investigated the sorption of phenoxy herbicides, including derivatives of this compound, to soil, organic matter, and minerals. They compiled data on the soil-water distribution coefficients and reviewed parameters that characterize soil and solution properties. This study provides insights into the environmental impact and behavior of these compounds (Werner, Garratt, & Pigott, 2012).

Mechanism of Action

The mechanism of action for “Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate” is not specified in the sources I found. The mechanism of action would depend on the specific application of the compound, such as whether it’s being used in drug development, material synthesis, or other scientific research.

Safety and Hazards

The compound is associated with several hazard statements: H302, H312, H332 . These codes indicate that the compound may be harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332). Precautionary measures should be taken while handling this compound .

properties

IUPAC Name

methyl 2-[4-(1-methoxy-1-oxopropan-2-yl)oxyphenoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-9(13(15)17-3)19-11-5-7-12(8-6-11)20-10(2)14(16)18-4/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKRDESWBQNMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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